2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 3,5-dinitrobenzoate
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Overview
Description
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE is a complex organic compound that features a thiadiazole ring and a dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with appropriate reagents under controlled conditions.
Carbamoylation: The thiadiazole derivative is then subjected to carbamoylation using suitable carbamoylating agents.
Esterification: The final step involves esterification with 3,5-dinitrobenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The nitro groups in the dinitrobenzoate moiety can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Amino derivatives of the dinitrobenzoate moiety.
Substitution: Substituted thiadiazole or benzoate derivatives.
Scientific Research Applications
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dinitrobenzoate moiety can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazol-2-ol
- 2-Bromo-5-methyl-1,3,4-thiadiazole
Uniqueness
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE is unique due to its combination of a thiadiazole ring and a dinitrobenzoate moiety. This combination imparts specific chemical and biological properties that are not found in simpler thiadiazole or benzoate derivatives.
Properties
Molecular Formula |
C12H9N5O7S |
---|---|
Molecular Weight |
367.30 g/mol |
IUPAC Name |
[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H9N5O7S/c1-6-14-15-12(25-6)13-10(18)5-24-11(19)7-2-8(16(20)21)4-9(3-7)17(22)23/h2-4H,5H2,1H3,(H,13,15,18) |
InChI Key |
WNMYGMGGRALMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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